molecular formula C19H21NO4S B589131 N-Desacetyl 3-Demethyl Thiocolchicine CAS No. 97043-09-9

N-Desacetyl 3-Demethyl Thiocolchicine

Cat. No.: B589131
CAS No.: 97043-09-9
M. Wt: 359.44
InChI Key: YSTRXCPUTQBTQG-ZDUSSCGKSA-N
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Description

N-Desacetyl 3-Demethyl Thiocolchicine is a derivative of thiocolchicine, a compound known for its anti-inflammatory and muscle relaxant properties. It is a yellow solid with the molecular formula C19H21NO4S and a molecular weight of 359.44 g/mol . This compound is often used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

N-Desacetyl 3-Demethyl Thiocolchicine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl 3-Demethyl Thiocolchicine typically involves the demethylation and deacetylation of thiocolchicine. One common method includes the use of specific bacterial strains, such as Bacillus aryabhattai, to achieve the biotransformation of colchicinoids into their respective 3-demethyl analogues . This biotransformation process is preferred due to its high selectivity and efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale biotransformation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Desacetyl 3-Demethyl Thiocolchicine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize related derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .

Mechanism of Action

The mechanism of action of N-Desacetyl 3-Demethyl Thiocolchicine involves its interaction with cellular microtubules. It binds to tubulin, a protein that forms microtubules, inhibiting their polymerization. This disruption of microtubule dynamics affects cell division and intracellular transport, leading to its anti-inflammatory and muscle relaxant effects .

Comparison with Similar Compounds

    Colchicine: A well-known anti-inflammatory agent used to treat gout.

    Thiocolchicoside: A muscle relaxant with similar properties to N-Desacetyl 3-Demethyl Thiocolchicine.

    3-Demethyl Thiocolchicine: Another derivative with potential therapeutic applications.

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its selectivity and potency. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

Properties

IUPAC Name

(7S)-7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRXCPUTQBTQG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658499
Record name (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97043-09-9
Record name (7S)-7-Amino-3-hydroxy-1,2-dimethoxy-10-(methylsulfanyl)-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-amino-5-hydroxy-3,4-dimethoxy-14-(methylsulfanyl)tricyclo[9.5.0.0^{2,7}]hexadeca-1(16),2(7),3,5,11,14-hexaen-13-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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